molecular formula C27H30FN5O2 B11929134 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile

Cat. No.: B11929134
M. Wt: 475.6 g/mol
InChI Key: LOONVQWRKJLEEG-IYBDPMFKSA-N
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Description

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the class of indoloquinolines. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a piperazine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.

    Final Cyclization and Functionalization: The final steps involve cyclization to form the quinoline ring and introduction of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of hydroquinone derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Pharmacology: Research is ongoing to explore its potential as an antiviral and antimicrobial agent.

    Biology: It is used in studies to understand its mechanism of action at the molecular level.

    Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with various molecular targets, including:

    DNA: It can intercalate into DNA, disrupting the replication process.

    Topoisomerase Enzymes: It inhibits these enzymes, which are crucial for DNA replication and transcription.

    Cell Signaling Pathways: It may affect various signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indoloquinolines: Compounds with similar structures but different substituents.

    Fluoroquinolines: Compounds with a fluorine atom in the quinoline ring.

    Piperazine Derivatives: Compounds with a piperazine ring but different core structures.

Uniqueness

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile is unique due to its specific combination of functional groups and its potential biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development.

Properties

Molecular Formula

C27H30FN5O2

Molecular Weight

475.6 g/mol

IUPAC Name

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile

InChI

InChI=1S/C27H30FN5O2/c1-14(2)33-24-19(26(34)22-18-8-7-17(11-29)9-20(18)30-27(22)33)10-21(35-6)25(23(24)28)32-12-15(3)31(5)16(4)13-32/h7-10,14-16,30H,12-13H2,1-6H3/t15-,16+

InChI Key

LOONVQWRKJLEEG-IYBDPMFKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C3C(=C2F)N(C4=C(C3=O)C5=C(N4)C=C(C=C5)C#N)C(C)C)OC

Canonical SMILES

CC1CN(CC(N1C)C)C2=C(C=C3C(=C2F)N(C4=C(C3=O)C5=C(N4)C=C(C=C5)C#N)C(C)C)OC

Origin of Product

United States

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